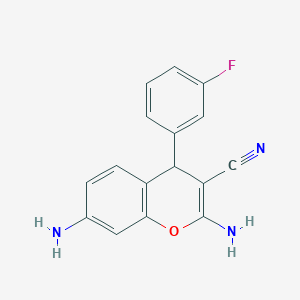![molecular formula C11H14N2S B12117589 N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)
N-tert-Butylbenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butylbenzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butylbenzo[d]thiazol-2-amine typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. The reaction is carried out in the presence of a solvent such as n-propanol and an oxidizing agent. The process involves the formation of a salt between 2-mercaptobenzothiazole and tert-butylamine, followed by an oxidation reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a similar method but optimized for higher yields and cost efficiency. For example, using n-propanol as a solvent can improve the yield to 99%, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfenamides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfenamides
Reduction: Thiols
Substitution: Various substituted benzothiazoles
Applications De Recherche Scientifique
N-tert-Butylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-tert-Butylbenzo[d]thiazol-2-amine involves its interaction with molecular targets in cells. For example, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing them from coordinating activities such as biofilm formation and virulence production . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzothiazole
- 2-Mercaptobenzothiazole
- N-tert-Butyl-2-benzothiazolesulfenamide
Uniqueness
N-tert-Butylbenzo[d]thiazol-2-amine is unique due to its tert-butyl group, which enhances its stability and reactivity compared to other benzothiazole derivatives. This makes it particularly useful in industrial applications such as rubber vulcanization, where stability and reactivity are crucial .
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
N-tert-butyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-11(2,3)13-10-12-8-6-4-5-7-9(8)14-10/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
DBGNFSPOTXCHES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)


![Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-](/img/structure/B12117555.png)
![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)

![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)
![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)
![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
![5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12117586.png)
